μ-Opioid Receptor Potency: Intermediate Between Fentanyl and Butyrylfentanyl
In a calcium mobilization assay using CHO cells expressing the human μ-opioid receptor, 4F-BUF activated the receptor with a potency intermediate between fentanyl and BUF [1]. The rank order of potency was fentanyl > 4F-BUF > BUF.
| Evidence Dimension | μ-opioid receptor activation potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 7.50 (95% CL 6.92–8.09) |
| Comparator Or Baseline | Fentanyl: pEC50 = 8.13 (7.73–8.52); BUF: pEC50 = 7.32 (6.70–7.93) |
| Quantified Difference | 4F-BUF is 4.3-fold less potent than fentanyl (pEC50 difference 0.63) and 1.5-fold more potent than BUF (pEC50 difference 0.18) |
| Conditions | CHO cells stably transfected with human μ-opioid receptor; calcium mobilization measured via FLIPR |
Why This Matters
This intermediate potency allows for experimental dosing that is less potent than fentanyl, potentially reducing the risk of immediate overdose, while still providing a measurable signal above BUF.
- [1] Bilel S, et al. In vitro and in vivo study of butyrylfentanyl and 4-fluorobutyrylfentanyl... Br J Pharmacol. 2025;182(1):104-130. Table 1. View Source
